1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide
CAS No.: 1440210-00-3
Cat. No.: VC7239037
Molecular Formula: C15H14N2O3
Molecular Weight: 270.288
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1440210-00-3 |
---|---|
Molecular Formula | C15H14N2O3 |
Molecular Weight | 270.288 |
IUPAC Name | 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide |
Standard InChI | InChI=1S/C15H14N2O3/c18-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(19)17-20/h1-9,20H,10H2,(H,16,18)(H,17,19) |
Standard InChI Key | UXPIKCPUSKMEIH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide, reflecting the positions of the benzyl and hydroxy substituents on the benzene dicarboxamide scaffold . Its molecular formula is C₁₅H₁₄N₂O₃, with a calculated molecular weight of 270.28 g/mol .
Table 1: Key Identifiers of 1-N-Benzyl-3-N-Hydroxybenzene-1,3-Dicarboxamide
Property | Value | Source |
---|---|---|
PubChem CID | 71680915 | |
Molecular Formula | C₁₅H₁₄N₂O₃ | |
Molecular Weight | 270.28 g/mol | |
InChIKey | UXPIKCPUSKMEIH-UHFFFAOYSA-N | |
ChEMBL ID | CHEMBL2381519 |
Synthesis and Physicochemical Properties
Physicochemical Profile
The compound’s logP (octanol-water partition coefficient) is estimated at 1.92, indicating moderate lipophilicity suitable for membrane permeability in biological systems . Its polar surface area of 98.7 Ų suggests potential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Experimental data on melting point, boiling point, and crystalline structure remain unreported, highlighting a gap in current literature.
Pharmacological and Biological Activity
Bioactivity Screening
Preliminary bioassay data from PubChem indicate that structurally related hydroxybenzamides exhibit enzyme inhibitory activity, particularly against metalloproteases and hydrolases . For example, the analog 1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide (CID 71680916) demonstrates moderate inhibition of histone deacetylases (HDACs), a class of enzymes implicated in cancer epigenetics . While direct evidence for 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide is lacking, its structural similarity to HDAC inhibitors suggests potential utility in oncology research .
Drug-Likeness and ADMET Predictions
Applications in Research and Industry
Medicinal Chemistry
The compound’s bifunctional amide structure makes it a versatile scaffold for designing protease inhibitors or chelating agents. For instance, its hydroxyamide group could coordinate metal ions in metalloenzyme active sites, while the benzyl moiety enhances hydrophobic interactions with protein pockets .
Material Science
In polymer chemistry, aromatic dicarboxamides serve as crosslinkers or monomers for high-performance polyamides. The benzyl and hydroxy groups in this compound may impart tailored thermal stability or solubility to resultant polymers, though specific applications remain unexplored .
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